5-(4,4-Difluorocyclohexyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4,4-Difluorocyclohexyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluorocyclohexyl group in this compound adds unique properties that make it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Difluorocyclohexyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4,4-difluorocyclohexylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 4,4-difluorocyclohexylamine with thiocarbonyl diimidazole, followed by the addition of hydrazine hydrate to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(4,4-Difluorocyclohexyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the thiadiazole ring or the difluorocyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
5-(4,4-Difluorocyclohexyl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4,4-Difluorocyclohexyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
4,4-Difluorocyclohexylamine: The parent amine used in the synthesis of the thiadiazole compound.
Uniqueness
The presence of the thiadiazole ring in 5-(4,4-Difluorocyclohexyl)-1,3,4-thiadiazol-2-amine imparts unique properties, such as enhanced stability and specific reactivity, compared to similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11F2N3S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
5-(4,4-difluorocyclohexyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H11F2N3S/c9-8(10)3-1-5(2-4-8)6-12-13-7(11)14-6/h5H,1-4H2,(H2,11,13) |
InChI Key |
AGOFIJAJWWQGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NN=C(S2)N)(F)F |
Origin of Product |
United States |
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